

N-acylation of 2-(Tert-butyldimethylsilyloxy)ethanamine reaction conditions

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Compound of Interest

Compound Name: 2-(Tert-butyldimethylsilyloxy)ethanamine

Cat. No.: B117003

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Application Notes: N-acylation of 2-(Tert-butyldimethylsilyloxy)ethanamine

Introduction

The N-acylation of amines is a cornerstone transformation in organic synthesis, vital for the construction of amide bonds which are ubiquitous in pharmaceuticals, natural products, and materials science.[1][2] **2-(Tert-butyldimethylsilyloxy)ethanamine** is a valuable bifunctional building block, featuring a nucleophilic primary amine and a sterically hindered silyl ether protecting a primary alcohol.[3] This structure allows for selective modification at the amine terminus while the hydroxyl group remains masked. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under many reaction conditions but can be readily removed under specific, mild conditions when desired.[4][5]

These application notes provide detailed protocols and reaction conditions for the N-acylation of **2-(Tert-butyldimethylsilyloxy)ethanamine** using common acylating agents, such as acyl chlorides and carboxylic acids activated with coupling reagents.

General Reaction Principles

The N-acylation of **2-(Tert-butyldimethylsilyloxy)ethanamine** proceeds via the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the acylating agent.

- **With Acyl Chlorides:** This is a highly efficient and direct method. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the hydrochloric acid byproduct generated.[\[6\]](#)[\[7\]](#)
- **With Carboxylic Acids:** This method requires the in-situ activation of the carboxylic acid's carboxyl group to make it more electrophilic. This is achieved using peptide coupling reagents (e.g., HATU, HBTU, EDC) which form a highly reactive intermediate that is then readily attacked by the amine.[\[8\]](#) A base is also required in these reactions to facilitate the process and neutralize any acidic byproducts.[\[8\]](#)

Data Presentation: Reaction Conditions

The following table summarizes various conditions for the N-acylation of **2-(Tert-butyldimethylsilyloxy)ethanamine** and related primary amines. Yields are representative and can vary based on the specific substrate and scale.

Acylating Agent	Base / Additive	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Generic Acyl Chloride	Triethylamine (TEA)	Dichloromethane (DCM)	0 to RT	1 - 4	>90	[7]
4-Bromobutyl chloride	Triethylamine (TEA)	Dichloromethane (DCM)	0 to RT	2 - 4	High	[6]
Generic Carboxylic Acid	HATU / DIPEA	Dimethylformamide (DMF)	RT	2 - 12	85 - 95	[8]
Generic Carboxylic Acid	EDC·HCl / HOBt	Dichloromethane (DCM)	RT	12 - 24	80 - 90	[8]
2-Mercaptobenzoic acid	HBTU / i-Pr ₂ EtN	Dimethylformamide (DMF)	RT	N/A	Good	[9]
Substituted pyrazole acid chloride	Triethylamine (TEA)	Ethanol	Reflux	N/A	79	[10]
Acetic Anhydride	None (neat) or NaOAc	Water / Neat	RT	< 1	>90	[2]

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a general and highly efficient procedure using a generic acyl chloride in the presence of triethylamine.[\[7\]](#)

Materials:

- **2-(Tert-butyltrimethylsilyloxy)ethanamine** (1.0 eq)
- Acyl chloride (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) (1.2 - 1.5 eq)
- 1 M HCl (aq)
- Saturated NaHCO₃ (aq)
- Brine (Saturated NaCl (aq))
- Anhydrous Na₂SO₄ or MgSO₄
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **2-(Tert-butyltrimethylsilyloxy)ethanamine** (1.0 eq) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- **Base Addition:** Add triethylamine (1.2 - 1.5 eq) to the solution and stir for 5-10 minutes.
- **Acylating Agent Addition:** Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at 0 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[3]

Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agent (HATU)

This protocol is ideal for sensitive substrates or when the corresponding acyl chloride is unavailable. HATU is a highly efficient peptide coupling reagent.[8]

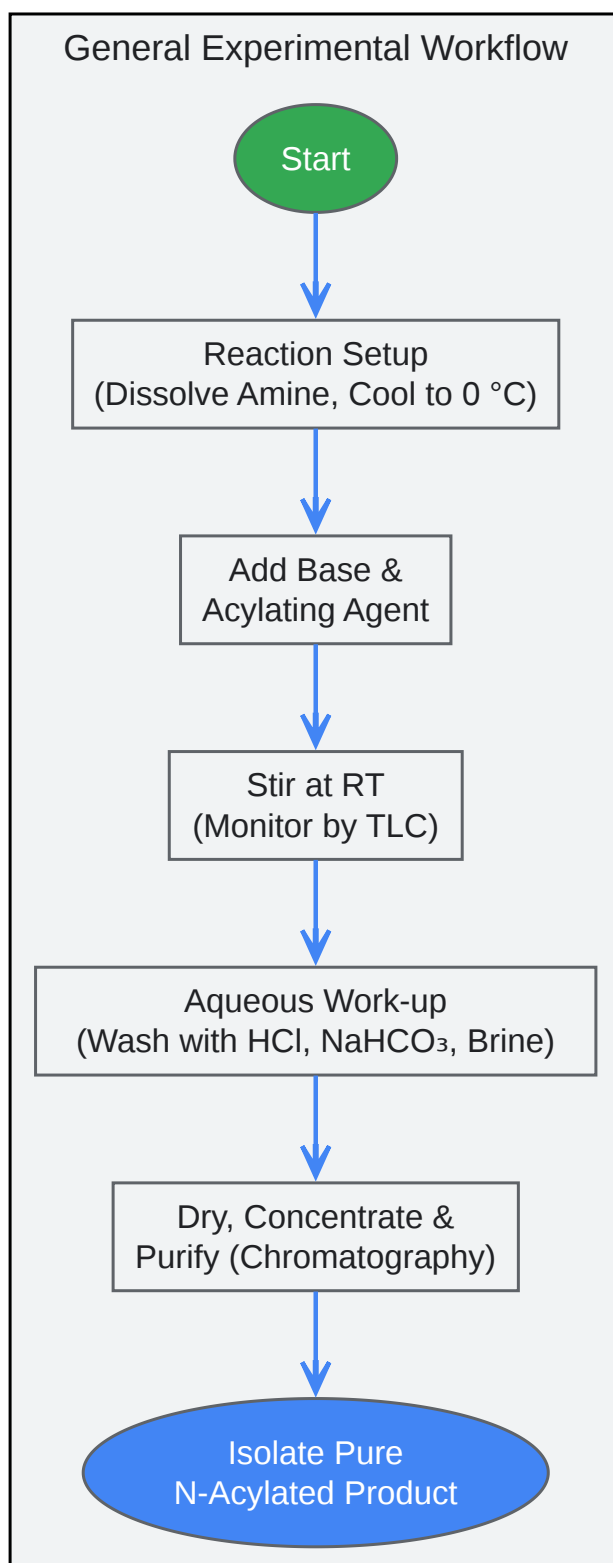
Materials:

- **2-(Tert-butyl)dimethylsilyloxy)ethanamine** (1.0 eq)
- Carboxylic acid (1.0 eq)
- HATU (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl Acetate
- Lithium Chloride (LiCl) solution (5% aqueous)
- Saturated NaHCO₃ (aq)
- Brine
- Anhydrous Na₂SO₄ or MgSO₄
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Activation:** In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
- **Amine Addition:** Add **2-(Tert-butyldimethylsilyloxy)ethanamine** (1.0 eq) to the activated mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate.
- **Wash the organic layer** several times with a 5% LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography.

Mandatory Visualizations



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Caption: General workflow for the N-acylation of **2-(tert-butyldimethylsilyloxy)ethanamine**.

Caption: General N-acylation reaction of **2-(tert-butyldimethylsilyloxy)ethanamine**.

Post-Acylation: TBDMS Deprotection

Following successful N-acylation, the TBDMS ether can be cleaved to unmask the primary alcohol. A variety of methods are available for this transformation, allowing for orthogonality with other protecting groups.

- **Fluoride-Based Reagents:** Tetrabutylammonium fluoride (TBAF) in THF is the most common method.
- **Acidic Conditions:** Mild acidic conditions, such as using a catalytic amount of acetyl chloride in methanol or aqueous HF, can effectively remove the TBDMS group.^[5]
- **Other Reagents:** Catalytic quantities of various Lewis acids or other specific reagents can also be employed for chemoselective deprotection.^{[4][11]}

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